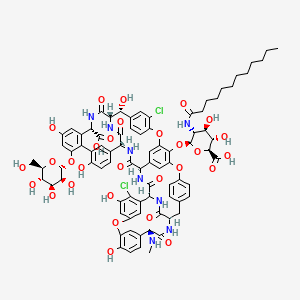

Parvodicin C2

Beschreibung

Overview of Glycopeptide Antibiotics and their Significance in Antimicrobial Research

Glycopeptide antibiotics are a class of microbial-derived drugs composed of glycosylated cyclic or polycyclic nonribosomal peptides. wikipedia.org These antibiotics are crucial in the fight against severe infections caused by Gram-positive bacteria. ebsco.comwisdomlib.org Their primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of the lipid II precursor, which prevents the cross-linking of the peptidoglycan layer. nih.gov This mode of action makes them particularly effective against pathogens that have developed resistance to other classes of antibiotics, such as β-lactams. drugs.com

The significance of glycopeptides in antimicrobial research is underscored by their role as a last line of defense for treating life-threatening infections. ebsco.com They are especially vital for managing infections caused by multi-resistant Staphylococcus aureus (MRSA) and enterococci. drugs.com The foundational member of this class, vancomycin (B549263), discovered in the 1950s, remains a widely used agent for such serious infections. ebsco.comnih.gov Other significant glycopeptides include teicoplanin, telavancin, and dalbavancin (B606935). wikipedia.orgnih.gov The enduring utility and effectiveness of this class, particularly for patients with allergies to β-lactam antibiotics, have cemented their indispensable role in medicine. ebsco.com

Historical Context of Parvodicin (B1140423) Complex Discovery and Initial Characterization

The parvodicin complex was discovered during an extensive taxonomic investigation of a new bacterial species. nih.gov This new species was identified as strain SK&F-AAJ-271 and was designated Actinomadura parvosata. nih.gov Fermentation of this organism was found to produce a complex of acidic and lipophilic glycopeptide antibiotics, which were named the parvodicins. nih.gov

Initial characterization efforts led to the isolation of seven distinct components from this complex. The structures of these components, including Parvodicin C2, were determined using a combination of advanced analytical techniques, including mass spectrometry, high-field nuclear magnetic resonance (NMR), and various chemical methods. nih.gov A unique structural feature identified within the parvodicin complex was the presence of an O-acetyl group in two of the components, a characteristic not previously seen among known glycopeptide antibiotics. The parvodicins demonstrated in vitro activity against a variety of Gram-positive bacteria. nih.gov

Classification of Parvodicin C2 within the Glycopeptide Antibiotic Family

Glycopeptide antibiotics are generally categorized into several groups based on their chemical structures. The four main types are the vancomycin type, teicoplanin type, avoparcin (B1665849) type, and the ristocetin (B1679390) type. researchgate.net Parvodicin C2 and the other members of the parvodicin complex are classified as belonging to the ristocetin group of glycopeptide antibiotics. nih.gov As they are produced by the fermentation of a microorganism, the parvodicins are considered natural products. nih.govnih.gov This classification places them within a specific lineage of glycopeptides characterized by a distinct aglycone core and glycosylation pattern, which differentiates them from more commonly known agents like vancomycin.

Eigenschaften

CAS-Nummer |

110882-85-4 |

|---|---|

Molekularformel |

C83H88Cl2N8O29 |

Molekulargewicht |

1732.5 g/mol |

IUPAC-Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

InChI-Schlüssel |

IMGYVEMZPBHISV-PSDJNXLUSA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Isolation and Production Methodologies for Parvodicin C2

Microbial Source and Cultivation Strategies for Parvodicin (B1140423) C2 Biosynthesis

The journey to obtaining Parvodicin C2 begins with its microbial producer, Actinomadura parvosata. Understanding the taxonomy of this bacterium and optimizing its growth conditions are paramount for successful biosynthesis.

Taxonomic Investigation of Actinomadura parvosata as a Producer Strain

The producer of the parvodicin complex, strain SK&F-AAJ-271, was identified as a new species and named Actinomadura parvosata. This filamentous bacterium belongs to the family Thermomonosporaceae. Members of the genus Actinomadura are known producers of various antibiotics. For instance, some species are known to produce carminomycins, maduramycins, and prodigiozines nih.gov. The identification of Actinomadura parvosata as the source of parvodicins was the result of extensive taxonomic investigation, a critical first step in the discovery and development of novel antibiotics.

Fermentation Strategies for Optimal Parvodicin C2 Production

The biosynthesis of Parvodicin C2 is achieved through fermentation of Actinomadura parvosata. The composition of the fermentation medium and the control of physical parameters are crucial for maximizing the yield of the desired antibiotic. While a specific medium optimized for Parvodicin C2 is not extensively detailed in publicly available literature, general strategies for Actinomadura fermentation provide a strong foundation.

For the primary screening of antibiotic-producing Actinomadura, liquid nutrient media such as yeast-sucrose and soya-glucose have proven to be effective nih.gov. For the production of another glycopeptide antibiotic, vancomycin (B549263), by a related actinomycete, the optimal conditions were found to be a pH of 7.6, a temperature of 29°C, and an inoculum size of 4.5% nih.gov. Agitation at 255 rpm and an aeration of less than a 1:10 medium-to-air ratio were also identified as optimal for vancomycin production nih.gov. These parameters serve as a valuable starting point for the optimization of Parvodicin C2 production.

A systematic approach to fermentation medium optimization is essential for achieving high yields. This involves identifying the most suitable carbon and nitrogen sources, as well as other essential nutrients, and optimizing their concentrations nih.gov.

Factors Influencing Parvodicin C2 Yield and Complex Composition in Fermentation

Media Composition: The choice of carbon and nitrogen sources is a critical factor. Different species of Actinomadura exhibit varying antibiotic productivity in different media nih.gov. For glycopeptide antibiotics, high phosphate (B84403) concentrations have been reported to inhibit production nih.gov. Therefore, careful control of phosphate levels is necessary.

pH and Temperature: The pH of the fermentation broth and the incubation temperature are critical physical parameters that must be optimized. For many actinomycetes, a neutral to slightly alkaline pH and temperatures in the range of 28-30°C are favorable for antibiotic production nih.gov.

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution for the aerobic Actinomadura parvosata. The optimal levels of these parameters need to be determined empirically for each specific fermentation process nih.gov.

The interplay of these factors determines the final yield and the composition of the parvodicin complex. It is plausible that specific nutrient limitations or excesses could shift the biosynthetic pathway towards the production of certain analogues over others, thereby influencing the ratio of Parvodicin C2 in the final product.

Advanced Separation and Purification Techniques for Parvodicin C2

Following fermentation, the parvodicin complex is present in a crude mixture containing various related analogues and other metabolic byproducts. The separation and purification of the specific component, Parvodicin C2, requires sophisticated chromatographic techniques.

Chromatographic Methodologies for Glycopeptide Complex Isolation

The initial step in purification often involves the isolation of the entire glycopeptide complex from the fermentation broth. A common strategy for this is the use of reversed-phase high-pressure liquid chromatography (prep-HPLC) nih.gov. This technique separates compounds based on their hydrophobicity. The crude extract containing the parvodicin complex can be passed through a reversed-phase column, and the glycopeptide fraction can be collected.

The combined use of different chromatographic methods, such as medium-pressure liquid chromatography (MPLC) followed by prep-HPLC, can be an effective strategy for the initial fractionation and purification of complex natural product extracts nih.govnih.gov.

Selective Purification of Parvodicin C2 from Structurally Related Analogues

The most challenging aspect of the purification process is the separation of Parvodicin C2 from its structurally similar analogues within the parvodicin complex. Given the lipophilic nature of the parvodicins, reversed-phase HPLC is a particularly powerful tool for this purpose.

By carefully selecting the stationary phase (the column) and optimizing the mobile phase (the solvent mixture), it is possible to achieve high-resolution separation of the individual components. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with different hydrophobicities nih.gov.

For instance, a preparative HPLC separation might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. By gradually increasing the concentration of the organic solvent, the different parvodicin components will elute from the column at different times, allowing for the collection of pure Parvodicin C2. The combination of high-speed countercurrent chromatography (HSCCC) and preparative HPLC has also been shown to be a highly effective method for the isolation and purification of individual compounds from complex mixtures of natural products nih.gov.

Below is an interactive table summarizing the key aspects of the isolation and production methodologies for Parvodicin C2.

| Stage | Methodology | Key Considerations |

| Microbial Source | Actinomadura parvosata (strain SK&F-AAJ-271) | A filamentous bacterium from the family Thermomonosporaceae. |

| Fermentation | Submerged liquid fermentation | Optimization of media components (carbon, nitrogen, phosphate), pH, temperature, aeration, and agitation is crucial for yield. |

| Initial Isolation | Reversed-phase High-Pressure Liquid Chromatography (prep-HPLC), Medium-Pressure Liquid Chromatography (MPLC) | Separation of the entire glycopeptide complex from the crude fermentation broth. |

| Selective Purification | Preparative High-Performance Liquid Chromatography (prep-HPLC) with gradient elution, High-Speed Countercurrent Chromatography (HSCCC) | Separation of Parvodicin C2 from its structurally similar analogues based on differences in hydrophobicity. |

Structural Analysis and Elucidation of Parvodicin C2

Spectroscopic Approaches for De Novo Structure Determination

The determination of the molecular structure of Parvodicin (B1140423) C2 was achieved through a comprehensive analysis employing mass spectral, high-field Nuclear Magnetic Resonance (NMR), and chemical techniques researchgate.netnih.gov. These methods are foundational in modern natural product chemistry for establishing the complete architecture of complex molecules nih.govnptel.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including various one- and two-dimensional experiments (such as ¹H NMR, ¹³C NMR, HSQC, and HMBC), was extensively used researchgate.netnih.gov. These techniques allow for the detailed mapping of atomic connectivity, the identification of functional groups, and the determination of stereochemistry nih.govnptel.ac.in. The complexity of Parvodicin C2's structure necessitates sophisticated NMR analysis to resolve overlapping signals and establish the precise arrangement of atoms nih.govvulcanchem.com.

Chemical Techniques: Alongside spectroscopic methods, chemical degradation and derivatization reactions were employed to confirm structural assignments and elucidate specific linkages or functional groups within the molecule researchgate.net.

Identification of Unique Structural Features within Parvodicin C2

Parvodicin C2 possesses several distinctive structural characteristics that contribute to its classification and biological activity researchgate.netmedchemexpress.com.

Lipophilic Nature: The molecule is described as lipophilic, a characteristic often associated with the presence of fatty acid chains, such as the N-dodecanoyl group, which contribute to its interaction with biological membranes medkoo.comamericanchemicalsuppliers.com.

O-acetyl Functionality: The presence of an O-acetyl functionality in some parvodicin components, including potentially Parvodicin C2, has been noted as a structural feature that is unique among known members of this class of antibiotics researchgate.net.

Chlorination: The molecule contains chlorine atoms, as indicated by its molecular formula (C₈₃H₈₈Cl₂N₈O₂₉), which are often significant in conferring antibiotic properties to natural products medkoo.comvulcanchem.comcaymanchem.com.

Comparative Structural Analysis of Parvodicin C2 with Other Glycopeptides and its Analogues

Parvodicin C2 is part of a larger complex of related glycopeptide antibiotics, the parvodicins, which include congeners such as Parvodicin C1, C3, C4, B1, and B2 medchemexpress.commedkoo.comamericanchemicalsuppliers.com. Comparative analysis reveals subtle yet significant structural differences that correlate with variations in their biological activities.

Parvodicin C1, C3, and C4: Parvodicin C1 and C2 generally exhibit stronger antibacterial effects compared to Parvodicin C3 and C4 americanchemicalsuppliers.com. These differences are often attributed to variations in the lipid chains, such as branching and length. For instance, the terminal branching activity of lipid chains is reported to be greater in C1 > C2 > C3 > C4, while chain length is greater in C2 > B americanchemicalsuppliers.com.

Parvodicin B1 and B2: Comparisons with Parvodicin B1 and B2 also highlight differences in lipid chain structures, with B1 > B2 in terms of terminal branching activity medchemexpress.comamericanchemicalsuppliers.com.

Relationship to A40926 Complex: Parvodicin C2 is also identified as a component of the A40926 antibiotic complex. This complex has been utilized as a precursor in the synthesis of other important antibiotics, such as dalbavancin (B606935) medkoo.comcaymanchem.com.

The structural variations among these parvodicin congeners underscore the intricate structure-activity relationships within this class of glycopeptide antibiotics.

Biosynthesis of Parvodicin C2

Elucidation of the Biosynthetic Pathway in Actinomadura parvosata

Parvodicin (B1140423) C2 is a complex glycopeptide antibiotic originally isolated from the actinomycete bacterium Actinomadura parvosata caymanchem.comcaymanchem.combioaustralis.comwindows.netmedchemexpress.com. The producer organism, Actinomadura parvosata subsp. kistnae, is recognized for its extensive genetic capacity, possessing over 30 biosynthetic gene clusters (BGCs) dedicated to the production of a wide array of secondary metabolites nih.govresearchgate.netresearchgate.net. This rich genomic landscape highlights the organism's potential for generating diverse and complex natural products. While A. parvosata is confirmed as the source of Parvodicin C2, which is also identified as a component of the A40926 antibiotic complex caymanchem.comcaymanchem.comwindows.net, the specific, detailed step-by-step elucidation of the entire Parvodicin C2 biosynthetic pathway is not extensively detailed within the provided search results. Generally, the biosynthesis of glycopeptide antibiotics is a multi-step enzymatic process that involves the assembly of a complex peptide core, followed by glycosylation and other post-assembly modifications mdpi.comnih.gov.

Identification and Characterization of Enzymatic Machinery Involved in Glycopeptide Core Assembly

The assembly of the glycopeptide core of antibiotics, such as Parvodicin C2, typically relies on a sophisticated enzymatic machinery. This often includes non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) responsible for constructing the peptide backbone, followed by glycosyltransferases (GTFs) that attach the sugar moieties mdpi.comnih.gov. These enzymes are encoded within specific biosynthetic gene clusters (BGCs) present in the genome of the producing organism nih.govresearchgate.netresearchgate.net. Although the precise enzymatic machinery responsible for the core assembly of Parvodicin C2 has not been specifically detailed in the provided search results, research on other glycopeptide antibiotics (GPAs) suggests the involvement of various GTF families, including GT1, GT2, and GT39, along with enzymes like arylsulfotransferases mdpi.com. Furthermore, enzymes such as UDP-GlcNAc:glycopeptide beta 4-N-acetylglucosaminyltransferase III are known to play roles in the processing of glycopeptide structures nih.gov. However, specific research findings detailing the identification and characterization of the individual enzymes directly involved in the de novo assembly of the Parvodicin C2 glycopeptide core are not available within the scope of the provided search snippets.

Genetic Regulation of Parvodicin C2 Biosynthesis

The genetic regulation of secondary metabolite production in actinomycetes, including Actinomadura parvosata, is a complex process governed by intricate regulatory networks. The presence of a large number of BGCs in A. parvosata suggests the existence of diverse regulatory mechanisms that control the expression of these pathways nih.govresearchgate.netresearchgate.net. These mechanisms typically involve transcriptional regulators, such as pathway-specific activators or repressors, as well as global regulatory systems that respond to environmental cues and the organism's metabolic status psu.edunih.gov. However, the specific genetic regulatory mechanisms that govern the biosynthesis of Parvodicin C2 within Actinomadura parvosata are not explicitly detailed in the provided search results.

Mechanism of Action and Biological Activity Research of Parvodicin C2

Molecular Mechanism of Action Against Bacterial Targets

Parvodicin (B1140423) C2 operates by disrupting the fundamental process of bacterial cell wall biosynthesis, a mechanism characteristic of glycopeptide antibiotics.

Inhibition of Bacterial Cell Wall Synthesis Pathways

Glycopeptide antibiotics, including Parvodicin C2, function by inhibiting the synthesis of the peptidoglycan layer, a critical structural component of bacterial cell walls. This inhibition occurs at a crucial stage of peptidoglycan precursor assembly. By preventing the cross-linking of peptidoglycan chains, Parvodicin C2 compromises the integrity of the bacterial cell wall, leading to cell lysis and death. libretexts.orgmemory-pharm.com

Specific Binding Interactions with D-Ala-D-Ala Cell Wall Precursors

The primary mechanism by which glycopeptide antibiotics, such as Parvodicin C2, exert their effect is through specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor pentapeptide. memory-pharm.comvulcanchem.commdpi.comfrontiersin.org The aglycone core of Parvodicin C2 is implicated in forming multiple hydrogen bonds with this D-Ala-D-Ala moiety. vulcanchem.com This binding event sterically hinders the transpeptidation reaction, which is essential for cross-linking the peptidoglycan strands, thereby blocking the final step in cell wall construction. vulcanchem.commdpi.comyoutube.com

Antimicrobial Spectrum Analysis in In Vitro Systems

Parvodicin C2 has demonstrated a spectrum of activity predominantly against Gram-positive bacteria in various in vitro studies.

Efficacy Against Gram-Positive Bacterial Strains

Table 1: In Vitro Activity of Parvodicin C2 Against Gram-Positive Bacteria

| Bacterial Strain | MIC Range (μg/ml) | Reference |

| Staphylococcus aureus (MSSA) | 0.4 - 12.5 | caymanchem.com |

| Staphylococcus epidermidis | 0.4 - 12.5 | caymanchem.com |

| Staphylococcus saprophyticus | 0.4 - 12.5 | caymanchem.com |

| Staphylococcus aureus (general) | 0.8 - 12.5 | targetmol.com |

| Staphylococcus hemolyticus | 0.1 - 25 | targetmol.com |

| Enterococcus faecalis | 0.1 - 25 | targetmol.com |

| Staphylococcus aureus (general) | 0.2 - 50 | caymanchem.com |

| Staphylococcus hemolyticus | 0.2 - 50 | caymanchem.com |

| Enterococcus faecalis | 0.2 - 50 | caymanchem.com |

Activity Against Methicillin-Resistant Bacterial Phenotypes

Parvodicin C2 has demonstrated efficacy against methicillin-resistant phenotypes, specifically Methicillin-Resistant Staphylococcus aureus (MRSA). targetmol.comcaymanchem.com Studies report activity against MRSA strains with MICs ranging from 0.1 to 25 μg/ml and 0.2 to 50 μg/ml, highlighting its potential utility against such difficult-to-treat infections. targetmol.comcaymanchem.com

Table 2: In Vitro Activity of Parvodicin C2 Against MRSA

| Bacterial Strain | MIC Range (μg/ml) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.1 - 25 | targetmol.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.2 - 50 | caymanchem.com |

Comparative Studies of Biological Activity with Clinically Relevant Glycopeptide Antibiotics

Parvodicin C2 is recognized as a component of the A40926 antibiotic complex, which has been utilized as a precursor in the synthesis of dalbavancin (B606935), a second-generation glycopeptide antibiotic. caymanchem.com Second-generation glycopeptides, such as dalbavancin, generally exhibit improved antibacterial activity compared to first-generation agents like vancomycin (B549263) and teicoplanin, showing greater potency against Gram-positive pathogens and activity against vancomycin-resistant strains. mdpi.com While direct comparative studies focusing solely on Parvodicin C2 against clinically used glycopeptides are limited in the provided snippets, the broader parvodicin complex has been noted to possess stronger antibacterial effects than Teicomycin and vancomycin. Furthermore, Parvodicin C1, a related compound, has shown a longer in vivo half-life than vancomycin, suggesting potential pharmacokinetic advantages within the parvodicin family.

Compound Name List:

Parvodicin C2

Parvodicin C1

Parvodicin C3

Parvodicin C4

Dalbavancin

Teicoplanin

Vancomycin

Teicomycin

Archeomycin

Structure Activity Relationship Sar Studies of Parvodicin C2 and Analogues

Correlating Structural Variations with Antimicrobial Potency and Specificity

The inherent complexity of glycopeptide antibiotics like Parvodicin (B1140423) C2 offers numerous sites for structural modification, each potentially influencing biological activity. Studies have identified key structural features that contribute to the antimicrobial potency and spectrum of activity of these compounds.

Impact of Fatty Acid Substitutions on Aminosugar Moieties

The aminosugar moieties within Parvodicin C2 are critical for its interaction with bacterial targets. Modifications to these sugars, particularly through the substitution of fatty acids, have been shown to significantly impact antimicrobial activity. While specific details on Parvodicin C2 fatty acid substitutions are limited in the provided search results, general trends in glycopeptide SAR suggest that the nature and length of fatty acid chains attached to aminosugars can modulate membrane permeability and binding affinity, thereby influencing potency and specificity scifiniti.com.

Influence of Lipid Chain Branching and Length on Activity

The lipophilic tail of glycopeptide antibiotics plays a vital role in their interaction with bacterial membranes. Research indicates that the branching and length of these lipid chains can profoundly affect antimicrobial efficacy. In the context of the parvodicin complex, it has been observed that terminal branching of lipid chains confers greater activity than straight chains, and longer chains are generally more potent than shorter ones huidacollection.cn. For instance, Parvodicin C1, which may differ in its lipid chain characteristics compared to C2, shows stronger antibacterial effects than Parvodicin C3 and C4 . Specifically, the observation that C2 > B (where B likely represents a shorter chain analogue) highlights the importance of chain length huidacollection.cn.

Rational Design and Chemical Synthesis of Novel Glycosylated Glycopeptide Derivatives

The development of new glycopeptide antibiotics often involves rational design and chemical synthesis strategies aimed at improving upon the properties of natural products. This approach seeks to create derivatives with enhanced antibacterial activity, broader spectrum, or improved pharmacokinetic profiles. For instance, the synthesis of novel glycosylated glycopeptide derivatives has been explored to target specific bacterial resistance mechanisms or to improve binding to particular bacterial targets csic.esgoogle.com. Such synthetic efforts aim to systematically modify known glycopeptide scaffolds, including those related to the A40926 antibiotic complex (of which Parvodicin C2 is a component), to generate compounds with superior therapeutic potential caymanchem.com.

Molecular Modeling and Computational Approaches in Parvodicin C2 SAR Analysis

Molecular modeling and computational techniques are indispensable tools for understanding the SAR of complex molecules like Parvodicin C2 scifiniti.comscielo.brrjraap.com. These methods allow researchers to predict molecular interactions, simulate binding events, and identify key structural features responsible for biological activity.

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to its biological target, providing insights into how structural variations influence interaction strength nih.govresearchgate.netnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of molecular behavior, revealing how molecules move and interact over time. This is crucial for understanding conformational changes and the stability of drug-target complexes nih.govresearchgate.netnih.gov.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new, unsynthesized compounds based on their structural descriptors nih.govdovepress.comresearchcommons.orgmdpi.com.

Principal Component Analysis (PCA): PCA is used to reduce the dimensionality of complex datasets, often employed in SAR studies to identify key structural features that contribute most significantly to biological activity or to group compounds with similar properties nih.govmdpi.com.

By integrating these computational approaches with experimental data, researchers can gain a deeper understanding of how specific structural elements of Parvodicin C2 and its analogues contribute to their antimicrobial effects, guiding the rational design of more effective glycopeptide antibiotics csic.esrjraap.comresearchgate.netnih.govmdpi.com.

Advanced Research Applications and Future Perspectives

Parvodicin (B1140423) C2 as a Precursor in Semisynthetic Glycopeptide Development

The development of potent, second-generation semisynthetic glycopeptides is a key strategy to overcome the limitations of older antibiotics. While Parvodicin C2 represents a potential starting scaffold for such endeavors, it is important to clarify its role in relation to existing drugs.

Contrary to some postulations, the clinically approved lipoglycopeptide antibiotic Dalbavancin (B606935) is not a semisynthetic derivative of Parvodicin C2. Scientific literature consistently identifies the natural glycopeptide complex A-40926 as the direct precursor for Dalbavancin. nih.govnbinno.comnih.govwikipedia.org A-40926 is produced by the fermentation of a strain of the actinomycete Nonomuraea sp. nih.govnih.govcreative-biogene.com

The manufacturing process of Dalbavancin involves the chemical modification of the A-40926 molecule. Specifically, the process includes selective esterification, amidation of the peptidyl carboxyl group, and subsequent saponification to yield the final active compound. wikipedia.orgnih.gov The primary component of the A-40926 complex used for this synthesis is factor B0, which features an isododecanol (B128213) side chain. nih.gov

Although not the direct precursor to Dalbavancin, Parvodicin C2 shares structural similarities with the A-40926 complex, placing it in the same family of lipoglycopeptides. Both are characterized by a heptapeptide (B1575542) backbone and lipid side chains, which contribute to their mechanism of action and pharmacokinetic properties. These similarities underscore the potential of Parvodicin C2 as a scaffold for developing other novel semisynthetic antibiotics.

| Feature | Parvodicin C2 | A-40926 (Factor B0) |

|---|---|---|

| Producing Organism | Actinomadura parvosata nih.gov | Nonomuraea sp. nih.govnih.gov |

| Antibiotic Class | Lipoglycopeptide | Lipoglycopeptide rsc.orgnih.gov |

| Core Structure | Heptapeptide | Heptapeptide researchgate.net |

| Key Structural Feature | Acidic, lipophilic glycopeptide with O-acetyl functionality nih.gov | Structurally related to teicoplanin, contains a fatty acyl side chain nih.govrsc.org |

| Known Semisynthetic Derivative | None clinically approved | Dalbavancin nih.govwikipedia.org |

Exploration of Novel Antimicrobial Scaffolds Derived from Parvodicin C2

The chemical structure of Parvodicin C2 offers a promising foundation, or "scaffold," for the creation of new antimicrobial agents through targeted chemical modifications. The goal of such derivatization is to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Key structural features of the Parvodicin family that are ripe for modification include:

The Lipophilic Side Chain: The fatty acid tail is crucial for the molecule's ability to anchor to the bacterial membrane, which enhances its activity. wikipedia.org Altering the length, branching, or composition of this chain can significantly impact the drug's efficacy and pharmacokinetic profile.

The Heptapeptide Core: Modifications to the amino acids within the peptide backbone can alter the molecule's binding affinity for its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov Such changes have been explored in other glycopeptides, like vancomycin (B549263), to restore activity against resistant strains. nih.gov

Glycosylation Patterns: The sugar moieties attached to the peptide core are critical for activity. Altering these sugars or attaching new ones can influence the molecule's solubility, stability, and target interactions.

The O-acetyl Functionality: A unique feature of some parvodicins is an O-acetyl group. nih.gov Exploring the role of this group and introducing it or other functionalities at this position could lead to derivatives with novel properties.

By applying semisynthetic techniques to the Parvodicin C2 scaffold, researchers can generate libraries of new compounds. These derivatives can then be screened for improved activity against a range of pathogens, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

Innovative Methodologies for Glycopeptide Discovery and Engineering

Advances in biotechnology and synthetic biology have revolutionized the discovery and development of antibiotics, including glycopeptides. These innovative methodologies allow scientists to produce novel compounds that may not be accessible through traditional chemical synthesis.

One of the most powerful approaches is the genetic engineering of biosynthetic pathways . The blueprint for producing a glycopeptide like Parvodicin C2 is encoded in a large set of genes known as a biosynthetic gene cluster (BGC). nih.gov By identifying and manipulating these genes, researchers can:

Create Novel Derivatives: Introducing or deleting genes that code for tailoring enzymes (e.g., those responsible for glycosylation, methylation, or halogenation) can lead to the production of new molecular structures. nih.govresearchgate.net

Improve Production Yields: Overexpressing regulatory genes within the cluster can significantly increase the amount of the antibiotic produced by the host microorganism. researchgate.net

Combinatorial Biosynthesis: This technique involves mixing and matching genes from different glycopeptide BGCs to create hybrid pathways that can generate entirely new molecules. researchgate.net For instance, tailoring enzymes from the A-40926 pathway could theoretically be introduced into the Parvodicin-producing host to generate novel hybrid compounds.

Another key methodology is precursor-directed biosynthesis , where synthetic analogs of the natural building blocks (amino acids) are fed to the producing organism. The organism's biosynthetic machinery may then incorporate these unnatural precursors into the final molecule, creating novel glycopeptide derivatives. nih.gov These approaches, powered by an ever-deepening understanding of glycopeptide genetics, provide powerful tools to expand the chemical diversity of compounds like Parvodicin C2. frontiersin.org

Contribution of Parvodicin C2 Research to Addressing Antibiotic Resistance Challenges and Drug Discovery

The rise of antibiotic resistance is a global health crisis, making the discovery and development of new drugs essential. acs.org Research on Parvodicin C2 and its class of lipoglycopeptides contributes significantly to these efforts in several ways.

First, studying molecules like Parvodicin C2 helps scientists understand the structure-activity relationships that govern glycopeptide efficacy. By correlating specific structural features with antibacterial potency, researchers can design more effective drugs. For example, the lipophilic tail of second-generation glycopeptides like Dalbavancin not only anchors the molecule to the cell membrane but also contributes to its extended half-life, a feature that is highly desirable in clinical settings. wikipedia.org

Second, research into lipoglycopeptides is paving the way for antibiotics that can overcome established resistance mechanisms. Vancomycin resistance, for instance, often arises from the alteration of the drug's target from D-Ala-D-Ala to D-Ala-D-Lac, which reduces binding affinity. researchgate.net Semisynthetic modifications, such as those made to create Dalbavancin or Oritavancin, can restore or enhance binding to this altered target, or introduce new mechanisms of action altogether, like membrane disruption. nih.gov Exploring similar modifications on the Parvodicin C2 scaffold could yield new compounds active against vancomycin-resistant strains.

Finally, the unique structural features of Parvodicins, discovered through natural product screening, enrich the chemical diversity available to drug developers. nih.gov These novel starting points are invaluable for creating the next generation of antibiotics needed to combat the continuing evolution of bacterial pathogens.

Q & A

Q. What standardized methods are recommended for determining Parvodicin C2’s antimicrobial activity?

Parvodicin C2’s efficacy is typically assessed via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species. Standard protocols involve broth microdilution methods under controlled conditions (e.g., pH 7.0, 37°C) . Discrepancies in MIC values (e.g., 0.2–50 μg/mL) may arise from variations in bacterial strain susceptibility, culture media composition, or inoculum size. Researchers should adhere to CLSI guidelines to ensure reproducibility .

Q. How is Parvodicin C2 synthesized, and what are the key structural features influencing its activity?

Parvodicin C2 is synthetically derived, with structural modifications including a chlorinated aglycone core and sugar moieties (e.g., α-D-mannopyranosyl and β-D-glucopyranosyl groups) critical for binding bacterial cell wall precursors. Its synthesis involves sequential glycosylation and chlorination steps, as detailed in Christensen et al. (1987). Modifications to the fatty acyl chain (e.g., dodecanoyl group) enhance membrane penetration .

Q. What in vitro models are suitable for studying Parvodicin C2’s mechanism of action?

Use time-kill assays and transmission electron microscopy (TEM) to evaluate bacteriolytic activity and cell wall disruption. For target validation, employ competitive binding assays with radiolabeled D-Ala-D-Ala dipeptides, as Parvodicin C2 inhibits peptidoglycan crosslinking similarly to vancomycin .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Parvodicin C2’s efficacy across studies?

Contradictions in MIC values or in vivo outcomes often stem from heterogeneity in experimental design , such as variations in bacterial strains, pharmacokinetic parameters, or dosing regimens. Apply meta-analysis frameworks to aggregate data, and use sensitivity analyses to identify confounding variables (e.g., serum protein binding in animal models) . For example, Jovetic et al. (2008) demonstrated that fermentation conditions significantly alter antibiotic yield and potency .

Q. What structural modifications of Parvodicin C2 could overcome emerging glycopeptide resistance?

Resistance mechanisms (e.g., van gene clusters) often involve peptidoglycan precursor remodeling. To circumvent this, design analogs with bulky substituents (e.g., lipophilic side chains) that enhance binding affinity to modified precursors. Computational docking studies (e.g., using AutoDock Vina) and NMR-based structural analysis (as in Sheldrick et al., 1978) can guide rational drug design .

Q. What in vivo models best replicate human pharmacokinetics for Parvodicin C2?

Murine systemic infection models (e.g., neutropenic thigh or peritonitis models) are preferred for pharmacokinetic/pharmacodynamic (PK/PD) studies. Ensure adherence to NIH guidelines for preclinical research, including dose-ranging studies and toxicokinetic assessments . Monitor renal clearance rates, as glycopeptides are primarily excreted via the kidneys .

Q. How should researchers optimize combination therapies involving Parvodicin C2?

Use checkerboard assays to evaluate synergistic effects with β-lactams or aminoglycosides. For example, Parvodicin C2’s synergy with ceftaroline against MRSA can be quantified via fractional inhibitory concentration indices (FICI ≤0.5). Validate findings using hollow-fiber infection models to simulate human dosing .

Methodological Considerations

- Data Validation : Cross-reference MIC results with whole-genome sequencing of test strains to detect resistance mutations .

- Structural Analysis : Combine X-ray crystallography (for high-resolution binding site mapping) and mass spectrometry (for purity assessment ≥90%) .

- Ethical Compliance : Document adherence to institutional biosafety protocols (e.g., BSL-2 for MRSA studies) and ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.